N-Ethyl-5-nitro-1H-benzimidazol-1-amine
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Overview
Description
N-Ethyl-5-nitro-1H-benzimidazol-1-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the nitro group and the ethylamine substitution in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For N-Ethyl-5-nitro-1H-benzimidazol-1-amine, the synthetic route may involve the following steps:
Ethylation: The final step involves the ethylation of the benzimidazole ring using ethylamine under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-nitro-1H-benzimidazol-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other catalytic hydrogenation methods.
Nucleophiles: Various nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields N-ethyl-1H-benzimidazol-1-amine.
Substitution: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.
Scientific Research Applications
N-Ethyl-5-nitro-1H-benzimidazol-1-amine has several scientific research applications:
Properties
CAS No. |
61981-60-0 |
---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-ethyl-5-nitrobenzimidazol-1-amine |
InChI |
InChI=1S/C9H10N4O2/c1-2-11-12-6-10-8-5-7(13(14)15)3-4-9(8)12/h3-6,11H,2H2,1H3 |
InChI Key |
BTMUWSQOVSMQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCNN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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